molecular formula C21H17Cl2N3O3 B11489765 2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide

2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B11489765
M. Wt: 430.3 g/mol
InChI Key: NCQZSMPAXUWGSR-UHFFFAOYSA-N
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Description

2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a dichlorophenoxy group, an acetylamino group, and a pyridinylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:

    Formation of the Dichlorophenoxyacetyl Intermediate: The reaction begins with the acylation of 2,4-dichlorophenol using chloroacetyl chloride in the presence of a base such as pyridine to form 2,4-dichlorophenoxyacetyl chloride.

    Amidation Reaction: The dichlorophenoxyacetyl chloride is then reacted with 3-aminomethylpyridine to form the intermediate 2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)amine.

    Benzoylation: Finally, the intermediate is benzoylated using benzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide is unique due to its combination of a dichlorophenoxy group, an acetylamino group, and a pyridinylmethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H17Cl2N3O3

Molecular Weight

430.3 g/mol

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C21H17Cl2N3O3/c22-15-7-8-19(17(23)10-15)29-13-20(27)26-18-6-2-1-5-16(18)21(28)25-12-14-4-3-9-24-11-14/h1-11H,12-13H2,(H,25,28)(H,26,27)

InChI Key

NCQZSMPAXUWGSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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